2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline dihydrochloride
Description
2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline dihydrochloride (CAS: 1488087-17-7) is a synthetic organic compound primarily utilized as a building block in chemical synthesis . Its structure comprises:
- A methoxy group (–OCH₃) at the 2-position of the benzene ring.
- An ethoxy linker (–OCH₂CH₂–) connecting the benzene ring to a 1-methylpyrrolidin-2-yl moiety.
- An aniline group (–NH₂) at the 4-position of the benzene ring.
- Dihydrochloride salt form, enhancing solubility and stability for synthetic applications .
The compound is commercially available for research purposes, with pricing tiers reflecting its use in specialized organic synthesis (e.g., 50 mg for €746.00 and 500 mg for €2,038.00) .
Properties
IUPAC Name |
2-methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.2ClH/c1-16-8-3-4-11(16)7-9-18-12-5-6-13(15)14(10-12)17-2;;/h5-6,10-11H,3-4,7-9,15H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDNNAXQHIUNJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CCOC2=CC(=C(C=C2)N)OC.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline dihydrochloride typically involves multiple steps:
Formation of the Pyrrolidine Ring: The initial step often involves the synthesis of the 1-methylpyrrolidine ring. This can be achieved through the reaction of 1-methylpyrrolidine with appropriate alkylating agents under controlled conditions.
Attachment of the Ethoxy Group: The next step involves the introduction of the ethoxy group. This is usually done by reacting the pyrrolidine derivative with ethylene oxide or similar reagents.
Coupling with Aniline Derivative: The final step involves coupling the intermediate with 2-methoxyaniline. This can be achieved through nucleophilic substitution reactions, often using catalysts or specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification Techniques: Using crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Ring Systems: The target compound features a 5-membered 1-methylpyrrolidine ring, which may confer greater rigidity and altered lipophilicity compared to the 6-membered piperidine in analog 2-[2-(piperidin-1-yl)ethoxy]aniline dihydrochloride .
Functional Groups :
- The methoxy group in the target compound distinguishes it from analogs lacking substituents on the benzene ring (e.g., 4-(2-pyrrolidin-1-ylethoxy)aniline dihydrochloride) .
- Levocetirizine dihydrochloride includes a chlorophenyl group and carboxylic acid derivative , enabling specific receptor binding as an antihistamine .
Applications :
- The target compound and its analogs are primarily research chemicals , whereas levocetirizine dihydrochloride is a pharmaceutical agent .
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are unavailable, comparisons can be drawn based on structural features:
- Solubility : Dihydrochloride salts generally exhibit improved aqueous solubility compared to free bases, critical for synthetic handling .
- Lipophilicity : The 1-methylpyrrolidine group likely increases lipophilicity relative to piperidine analogs, influencing membrane permeability in drug discovery contexts .
- Stability : The dihydrochloride form enhances stability during storage and reactions, a shared trait with levocetirizine dihydrochloride .
Biological Activity
Structural Characteristics
The structure of 2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline includes:
- Methoxy Group : Enhances solubility and may influence receptor interactions.
- Pyrrolidine Ring : Known to enhance interactions with biological targets, potentially affecting neurotransmitter systems.
- Aniline Moiety : Common in pharmaceuticals, often linked to various biological activities.
Biological Activity Overview
While direct studies on the biological activity of this specific compound are scarce, insights can be drawn from related compounds and theoretical models.
Potential Pharmacological Properties
- Neurotransmitter Modulation : The presence of the pyrrolidine ring suggests potential interactions with neurotransmitter receptors, which could influence mood and cognitive functions.
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, indicating a possible protective effect against oxidative stress.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory activity based on structural analogs that have shown such effects in various studies.
The mechanism of action for 2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline involves:
- Interaction with Enzymes and Receptors : The compound may modulate the activity of specific enzymes or receptors, affecting various biochemical pathways.
- Influencing Signal Transduction Pathways : Potential to alter cellular processes such as metabolism and gene expression through receptor interaction.
Comparative Analysis with Similar Compounds
A comparative analysis can provide insights into the potential biological activity of 2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline by examining structurally similar compounds.
| Compound Name | Structural Features | Similarity | Known Biological Activity |
|---|---|---|---|
| 2-Methoxy-4-[2-(1-pyrrolidinyl)ethoxy]aniline | Pyrrolidine ring | High | Neuroactive |
| 4-(2-(1-Methylazetidin-2-yl)ethoxy)aniline | Azetidine ring | Moderate | Antimicrobial |
| 4-Methoxy-3-(3-(4-methylpiperazin-1-yl)propoxy)aniline | Piperazine ring | Moderate | Antidepressant |
Case Studies and Research Findings
Research on similar compounds has provided valuable insights into potential biological activities:
- Neurotoxicity Studies : Compounds similar to 2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline have been evaluated for neurotoxic effects in animal models. For instance, studies indicated that certain anilines can induce neurobehavioral changes at high doses, suggesting a need for careful evaluation of this compound's safety profile.
- Genotoxicity Assessments : Related compounds have shown mutagenic properties in bacterial assays, raising concerns about potential carcinogenic effects. Further research is required to evaluate the genotoxic risk associated with this compound.
- Pharmacodynamics Studies : Interaction studies focusing on receptor binding affinities and enzyme inhibition are essential for understanding the pharmacodynamics of this compound. Such studies could reveal its therapeutic potential or adverse effects.
Q & A
Q. What are the key considerations for synthesizing 2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline dihydrochloride?
Synthesis typically involves sequential alkylation and amination steps. The methoxy group is introduced via nucleophilic substitution, followed by coupling of the pyrrolidine-ethoxy moiety. The dihydrochloride salt is formed to enhance aqueous solubility, critical for pharmacological assays. Purification via recrystallization (using ethanol/water mixtures) ensures >95% purity. Analytical validation via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) confirms structural integrity .
Q. How is the compound characterized analytically, and what methods validate its purity?
Key methods include:
- HPLC : Retention time comparison against reference standards (e.g., Ph Eur or USP guidelines) .
- Mass Spectrometry (MS) : Exact mass confirmation (278.0953 g/mol for free base; 279.206 g/mol for dihydrochloride) .
- FTIR : Functional group analysis (e.g., N-H stretch at ~3300 cm⁻¹ for aniline, C-O-C stretch at ~1250 cm⁻¹ for methoxy) .
- Karl Fischer Titration : Water content <1% to ensure stability .
Q. Why is the dihydrochloride salt form preferred in pharmacological studies?
The dihydrochloride salt improves solubility in polar solvents (e.g., water, PBS), facilitating in vitro assays (e.g., receptor binding or cell viability tests). Stability studies (40°C/75% RH for 4 weeks) show no degradation, supporting its use in long-term experiments .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies often arise from assay conditions (e.g., buffer pH affecting protonation states). To address this:
- Use orthogonal assays (e.g., surface plasmon resonance [SPR] for binding affinity vs. cell-based functional assays).
- Validate salt form stability under experimental conditions (e.g., pH 7.4 vs. acidic lysosomal environments) .
- Compare data with structurally similar compounds (e.g., 4-(2-pyrrolidin-1-yl-ethoxy)-phenylamine derivatives) to identify structure-activity trends .
Q. What experimental strategies are recommended for studying its interaction with neurotransmitter receptors?
- Radioligand Binding Assays : Use [³H]-labeled antagonists (e.g., for dopamine D2 receptors) with competitive displacement curves (IC₅₀ determination).
- Molecular Dynamics Simulations : Model the pyrrolidine-ethoxy moiety’s flexibility to predict binding poses in receptors like GPCRs .
- Mutagenesis Studies : Identify critical receptor residues (e.g., transmembrane helix 5) influencing affinity .
Q. How should structure-activity relationship (SAR) studies be designed to optimize this compound?
- Substituent Variation : Modify the methoxy group (e.g., replace with ethoxy or halogen) or pyrrolidine ring (e.g., N-methyl vs. N-ethyl).
- Pharmacokinetic Profiling : Assess logP (via shake-flask method) and metabolic stability (using liver microsomes) to prioritize analogs .
- Crystallography : Co-crystallize with target proteins (e.g., monoamine oxidases) to guide rational design .
Q. What are the best practices for handling data variability in solubility or stability studies?
- Replicate Experiments : Conduct triplicate measurements under controlled humidity/temperature.
- Use of Internal Standards : Spike samples with deuterated analogs during LC-MS to correct for matrix effects .
- Statistical Analysis : Apply ANOVA to distinguish batch-to-batch variability from true experimental differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
